molecular formula C19H19F4NO3 B1263211 Momfluorothrin CAS No. 609346-29-4

Momfluorothrin

Cat. No.: B1263211
CAS No.: 609346-29-4
M. Wt: 385.4 g/mol
InChI Key: DPJITPZADZSLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Momfluorothrin plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in insect nervous systems. It acts as an axonic poison, keeping sodium channels in the neuronal membranes open, leading to hyperexcitation and paralysis . This interaction disrupts normal nerve function, resulting in the rapid immobilization of insects. The compound’s high efficacy is attributed to its ability to bind tightly to these sodium channels, preventing their closure and causing prolonged depolarization .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In insects, it primarily targets nerve cells, leading to hyperexcitation and eventual paralysis. This disruption in nerve function affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound induces the expression of CYP2B enzymes in the liver of treated animals, indicating its impact on gene expression and metabolic pathways . Additionally, it influences cellular metabolism by altering the activity of enzymes involved in detoxification processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to sodium channels in neuronal membranes. This binding prevents the channels from closing, leading to continuous sodium influx and prolonged depolarization of the nerve cells . The hyperexcitation caused by this mechanism results in paralysis and eventual death of the insect. Furthermore, this compound has been shown to induce the expression of specific genes, such as those encoding CYP2B enzymes, which play a role in its detoxification and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability, maintaining its efficacy over extended periods . It undergoes degradation under certain conditions, leading to the formation of metabolites that may have different biological activities. Long-term studies have shown that repeated exposure to this compound can result in adaptive responses in treated organisms, such as increased expression of detoxification enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively immobilizes insects without causing significant adverse effects. At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . Studies have shown that the no observed adverse effect level (NOAEL) for this compound in rats is 500 ppm, while higher doses can lead to liver tumors and other toxic effects .

Metabolic Pathways

This compound is rapidly absorbed and extensively metabolized in treated organisms . It undergoes biotransformation primarily in the liver, where it is converted into various metabolites through the action of enzymes such as CYP2B. These metabolites are then excreted from the body, primarily through urine . The metabolic pathways involved in the detoxification of this compound play a crucial role in determining its overall toxicity and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is rapidly absorbed into the bloodstream and distributed to different tissues, including the liver, where it undergoes metabolism . The compound’s distribution is influenced by its interaction with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the neuronal membranes, where it exerts its toxic effects by binding to sodium channels . This localization is crucial for its mode of action, as it allows the compound to directly interfere with nerve function. Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments, further enhancing its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Momfluorothrin is synthesized through the modification of the acid moiety of [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-chrysanthemate (Dimefluthrin). The synthesis involves converting one of the methyl groups of the isobutenyl group in the acid part to a cyano group .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving the specified amount of the compound in deodorized kerosene with auxiliary solvents. The solution is then placed in an aerosol can, a valve is attached, and liquefied petroleum gas is charged through the valve into the can .

Scientific Research Applications

Momfluorothrin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its high knockdown activity makes it an effective insecticide for controlling pest populations in various settings. Additionally, its stability and unique freezing effect provide advantages over other pyrethroids, making it a valuable tool in pest management .

Comparison with Similar Compounds

  • Tetramethrin
  • Dimefluthrin
  • Metofluthrin

Comparison: Momfluorothrin stands out due to its significantly higher knockdown activity compared to Tetramethrin and Dimefluthrin . Unlike Metofluthrin, which also activates the constitutive androstane receptor, this compound exhibits a unique freezing effect that promptly immobilizes insects .

This compound’s unique properties and high efficacy make it a valuable addition to the arsenal of pyrethroid insecticides, offering enhanced performance in pest control applications.

Properties

CAS No.

609346-29-4

Molecular Formula

C19H19F4NO3

Molecular Weight

385.4 g/mol

IUPAC Name

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 3-(2-cyanoprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C19H19F4NO3/c1-9(6-24)5-12-13(19(12,2)3)18(25)27-8-11-16(22)14(20)10(7-26-4)15(21)17(11)23/h5,12-13H,7-8H2,1-4H3

InChI Key

DPJITPZADZSLBP-UHFFFAOYSA-N

SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C#N

Isomeric SMILES

C/C(=C/C1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)/C#N

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C#N

1462343-40-3

Synonyms

2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl(Z)-(1R,3R)-3-(2-cyanoprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate
momfluorothrin

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, 0.54 g of diethyl (1-cyanoethyl) phosphonate was dissolved in 6 ml of tetrahydrofuran and 2.8 ml of a tetrahydrofuran solution of sodium bis(trimethylsilyl)amide (1 mol/l) were added thereto at about 0° C. The mixture was stirred for 30 minutes and 2 ml of a tetrahydrofuran solution containing 1.0 g of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl 3-formyl-2,2-dimethylcyclopropanecarboxylate given by formula (7): (prepared by the method described as reference production example 1 below) was added thereto and stirred for 3 hours at room temperature. After that, the reaction mixture was poured into about 20 ml of 1% hydrochloric acid and extracted with 100 ml of ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and saturated brine, subsequently, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The obtained residue was subjected to silica gel column chromatography to give 0.76 g of 4-methoxymethy-2,3,5,6-tetrafluorobenzyl 3-(2-cyano-1-propenyl)-2,2-dimethylcyclopropanecarboxylate given by formula (8): (isomers ratio based on the double bond: Z/E=about 2/1).
[Compound]
Name
diethyl (1-cyanoethyl) phosphonate
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
4-methoxymethyl-2,3,5,6-tetrafluorobenzyl 3-formyl-2,2-dimethylcyclopropanecarboxylate
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2.8 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Momfluorothrin
Reactant of Route 2
Reactant of Route 2
Momfluorothrin
Reactant of Route 3
Reactant of Route 3
Momfluorothrin
Reactant of Route 4
Reactant of Route 4
Momfluorothrin
Reactant of Route 5
Reactant of Route 5
Momfluorothrin
Reactant of Route 6
Momfluorothrin
Customer
Q & A

Q1: How does Momfluorothrin interact with its target and what are the downstream effects?

A1: this compound exerts its effects primarily by activating the constitutive androstane receptor (CAR) [, , ]. This activation triggers a cascade of downstream effects, most notably the induction of cytochrome P450 (CYP) enzymes, particularly those belonging to the CYP2B subfamily [, ]. This leads to increased liver weight, hepatocyte hypertrophy, and a surge in hepatocyte replicative DNA synthesis [, ]. These changes, especially the increased cell proliferation, contribute to the development of hepatocellular tumors in rats [, , ].

Q2: What is the relevance of this compound's mode of action for humans?

A2: While this compound activates CAR in both rat and human hepatocytes, a critical difference exists in the downstream effects. Although this compound induces CYP2B enzyme activity in both species, it only leads to increased replicative DNA synthesis in rat hepatocytes [, ]. Human hepatocytes appear to be resistant to this mitogenic effect [, ]. This species-specific difference suggests that the CAR-mediated mechanism of tumor formation observed in rats may not directly translate to humans, indicating a potentially lower carcinogenic risk for humans [, ].

Q3: What evidence supports the claim that this compound's tumorigenic effects are specifically mediated by CAR?

A3: Several lines of evidence point to CAR as the primary mediator of this compound-induced liver tumors in rats. First, this compound's effects on liver weight, CYP2B activity, and hepatocyte proliferation closely resemble those of phenobarbital, a known CAR activator []. Second, these effects are significantly diminished in CAR knockout rats, demonstrating the receptor's crucial role []. Finally, silencing CAR in cultured rat hepatocytes effectively blocks this compound-induced CYP2B expression []. This combined evidence strongly supports CAR activation as the key mechanism underlying this compound's effects on the liver.

Q4: What are the implications of the metabolic pathway of this compound for its potential toxicity?

A4: this compound is primarily metabolized through oxidative cleavage of its propenyl double bond, resulting in aldehyde and carboxylic acid derivatives []. These metabolites are further processed via hydrolysis, glucose conjugation, and modifications with malonic acid or ribose []. Understanding the metabolic fate of this compound is crucial for assessing its potential for bioaccumulation and long-term toxicity. Further research on the specific enzymes involved in its metabolism and the potential for reactive metabolite formation could provide a more comprehensive picture of its safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.